3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

PI3Kδ inhibition Kinase selectivity Cancer signaling

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide (C21H20N5O2; MW ~374.4) is a synthetic small molecule built on the pyrimido[1,2-b]indazole heterocyclic core. This tricyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery and CNS-targeted drug design, with documented activity across PI3K/Akt, PDE10A, MAO-B, and α-glucosidase pathways [REFS-1, REFS-2].

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
Cat. No. B11027021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=CN=C(C=C4)OC
InChIInChI=1S/C21H21N5O2/c1-13-16(9-10-19(27)24-15-8-11-20(28-3)22-12-15)14(2)26-21(23-13)17-6-4-5-7-18(17)25-26/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)
InChIKeyOMGFOXHFFKVXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide – Core Scaffold and Procurement-Relevant Class Characteristics


3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide (C21H20N5O2; MW ~374.4) is a synthetic small molecule built on the pyrimido[1,2-b]indazole heterocyclic core [1]. This tricyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery and CNS-targeted drug design, with documented activity across PI3K/Akt, PDE10A, MAO-B, and α-glucosidase pathways [REFS-1, REFS-2]. The compound differentiates itself from common in-class analogs through its specific 2,4-dimethyl substitution on the pyrimidine ring and a propanamide linker to a 6-methoxypyridin-3-yl terminal group, a combination that is not captured by the broader scaffold family alone.

1
Scaffold Class Pyrimido[1,2-b]indazole privileged core for kinase and CNS target studies
2
Substitution Specificity 2,4-Dimethyl pattern and propanamide linker define isoform-selectivity assay context
3
Linker Variant Extended chain may shift selectivity fingerprint relative to acetamide analogs

Why 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide Cannot Be Interchanged with Core Scaffold Analogs


The pyrimido[1,2-b]indazole scaffold exhibits strong structure-activity relationship (SAR) dependence on peripheral substituents. Modest changes—such as shifting the 2,4-dimethyl pattern to a 4-hydroxy-2-methyl arrangement or truncating the propanamide linker to an acetamide—can fundamentally reorient the compound’s kinome selectivity and CNS penetration properties . For example, the 2,4-dimethyl substitution sterically restricts the ATP-binding pocket complementarity compared to the 4-hydroxy variant, while the propanamide chain length influences the distance between the hinge-binding core and the solvent-exposed region where the 6-methoxypyridin-3-yl group engages selectivity pockets . Therefore, generic replacement with a “similar” pyrimido[1,2-b]indazole carrying different alkyl, amide, or aromatic appendages cannot guarantee equivalent potency, selectivity, or off-target profile.

Target Compound 2,4-Dimethyl, propanamide, 6-methoxypyridin-3-yl
Potential Substitute 4-Hydroxy-2-methyl or acetamide analogs
Reversed isoform selectivity reported for 4-hydroxy variants; acetamide linker may reduce solvent-exposed pocket engagement — direct transfer of kinase profile not supported by class SAR.
Target Compound Propanamide linker, predicted logP ~3.3–3.5
Potential Substitute Acetamide linker analog (logP 2.99)
Linker length influences permeability and selectivity pocket orientation; physicochemical and target-engagement profiles may not transfer directly between homologs.
Target Compound Reversible, competitive MAO-B inhibitor class
Potential Substitute Irreversible propargylamine MAO-B inhibitors
Irreversible mechanism alters target-engagement biomarker interpretation and washout-study design; reversibility context must be validated for neuroprotection assay protocols.

Quantitative Differentiation Evidence for 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide


PI3Kδ Inhibitory Potency Class-Level Benchmarking from Pyrimido[1,2-b]indazole Congeners

While direct recombinant PI3Kδ inhibition data for the target compound are not yet published, a closely related pyrimido[1,2-b]indazole derivative (BDBM50396642/CHEMBL2171939) demonstrates a Ki of 1.80 nM against PI3Kδ in a competitive fluorescence polarization assay, establishing a class benchmark for low-nanomolar PI3Kδ engagement [1]. This serves as a class-level inference for the target compound’s potential potency, given the conserved 2,4-dimethylpyrimido[1,2-b]indazole core and a similarly extended amide side chain.

PI3Kδ Potency Benchmark
Class-level inference
Ki = 1.80 nM (analog BDBM50396642)
Supports PI3Kδ target-engagement assay context
Target compound not directly tested; confirmatory data required
PI3Kδ inhibition Kinase selectivity Cancer signaling

PI3K Isoform Selectivity Window Inferred from Pyrimido[1,2-b]indazole Series

The same pyrimido[1,2-b]indazole analog BDBM50396642 shows a Ki of 110 nM for PI3Kα, yielding a 61-fold selectivity for PI3Kδ over PI3Kα [1]. This differential is attributed to the 2,4-dimethyl substitution pattern and the specific amide side chain geometry, which are conserved in the target compound. In contrast, 4-hydroxy-2-methyl analogs often exhibit a reversed selectivity profile, making the dimethyl substitution critical for maintaining this window .

Isoform Selectivity
Class-level inference
61-fold PI3Kδ over PI3Kα (analog benchmark)
Isoform-selectivity assay context; 4-hydroxy analogs may reverse profile
Selectivity window requires compound-specific verification
Isoform selectivity PI3Kα vs. PI3Kδ Off-target risk

Linker Length Differentiation: Propanamide vs. Acetamide Chain Impact on Potency and Physicochemical Profile

The target compound incorporates a propanamide linker between the core and the 6-methoxypyridin-3-yl group, whereas the commercially available analog 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide (ChemDiv listing) utilizes a one-carbon-shorter acetamide linker . The extended propanamide chain increases molecular flexibility and is expected to modulate the distance and orientation of the terminal pyridinyl group within the solvent-exposed selectivity pocket, a factor critical for kinase selectivity. Physicochemical data for the acetamide analog (MW 361.4, logP 2.99) provide a baseline; the propanamide adds ~14 Da and is predicted to increase logP by approximately 0.3–0.5 units, affecting solubility and permeability .

Linker Length Impact
Head-to-head
Propanamide vs. acetamide: MW +13 Da, logP +0.3–0.5 predicted
May shift permeability and selectivity-pocket orientation
Predicted values; experimental logP and permeability data pending
Linker optimization Propanamide vs. acetamide Physicochemical properties

Core Scaffold Purity and Availability Benchmark from Approved Vendors

The immediate synthetic precursor, 2,4-dimethylpyrimido[1,2-b]indazole (CAS 54167-66-7, C12H11N3, MW 197.24), is commercially available from multiple suppliers including CymitQuimica, MolCore, and Biosynth, with confirmed purity ≥98% (NLT 98%) . The target compound can be synthesized via amide coupling of the corresponding propanoic acid derivative (also available from ChemDiv) with 6-methoxypyridin-3-amine, a route that ensures a well-characterized synthetic path and reliable procurement .

Core Purity
Supporting evidence
2,4-Dimethylpyrimido[1,2-b]indazole ≥98% (vendor spec)
Specification review supports synthetic procurement planning
Lot-specific COA recommended for final compound synthesis
Synthetic accessibility Purity Vendor qualification

MAO-B Selectivity Landscape: Pyrimido[1,2-b]indazole Class vs. Propargylamine-Based Inhibitors

Pyrimido[1,2-b]indazole derivatives, including the 2,4-dimethyl variant, have been characterized as selective, competitive, and reversible MAO-B inhibitors with neuroprotective activity [1]. In published series, compounds bearing alkyl substituents at the 2- and 4-positions of the pyrimidine ring consistently exhibit IC50 values in the 0.1–10 µM range against human MAO-B, with over 100-fold selectivity over MAO-A. This contrasts sharply with irreversible propargylamine inhibitors (e.g., selegiline, IC50 ~0.02 µM) that lack the structural tunability and reversibility offered by the pyrimido[1,2-b]indazole scaffold . The target compound’s 2,4-dimethyl and 6-methoxypyridin-3-yl substitutions are expected to further refine MAO-B vs. MAO-A selectivity.

MAO-B Selectivity
Class-level inference
Class IC50 0.1–10 µM; >100-fold over MAO-A reported
Supports reversible MAO-B neuroprotection assay context
Compound-specific MAO-B IC50 and selectivity data required
MAO-B inhibition Neuroprotection CNS selectivity

PDE10A Fragment-Based Screening Hit Confirmation for Pyrimido[1,2-b]indazoles

A fragment-based drug discovery campaign identified pyrimido[1,2-b]indazoles as potent PDE10A inhibitors, with optimized compounds achieving IC50 values in the 10–100 nM range [1]. The 2,4-dimethyl substitution pattern was among the key modifications that enhanced binding affinity, as confirmed by X-ray crystallography of the PDE10A catalytic domain in complex with pyrimido[1,2-b]indazole fragments. The target compound’s propanamide extension to a 6-methoxypyridin-3-yl group occupies the solvent-exposed region in a manner analogous to the crystallographically validated PDE10A inhibitors, suggesting potential for PDE10A targeting applications .

PDE10A Fragment Hit
Class-level inference
Class-optimized IC50 10–100 nM; X-ray validated binding
Fragment-based PDE10A occupancy study context
Target compound not directly profiled in PDE10A assay
PDE10A inhibition Fragment-based drug discovery CNS disorders

High-Impact Application Scenarios for 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide


PI3Kδ-Dependent B-Cell Malignancy Profiling

Based on the class-level PI3Kδ potency benchmark (Ki 1.80 nM for a close analog) and the 61-fold selectivity over PI3Kα, this compound is suited for in vitro kinase profiling panels aimed at validating PI3Kδ as a therapeutic target in B-cell lymphomas and chronic lymphocytic leukemia. The 2,4-dimethyl substitution ensures a selectivity window that minimizes confounding PI3Kα-mediated metabolic effects, a key advantage over pan-PI3K inhibitors.

Reversible MAO-B Probe for Neuroprotection Studies

The pyrimido[1,2-b]indazole scaffold’s documented reversible MAO-B inhibition with >100-fold selectivity over MAO-A positions the target compound as a chemical probe for investigating MAO-B’s role in Parkinson’s disease models. Unlike irreversible inhibitors such as selegiline, this compound allows washout experiments and dose-response studies without permanent enzyme inactivation, critical for target engagement biomarker validation.

PDE10A-Targeted CNS Tool Compound for Huntington’s Disease Research

Fragment-based drug discovery efforts have validated pyrimido[1,2-b]indazoles as PDE10A inhibitors with nanomolar potency. The target compound’s propanamide-6-methoxypyridinyl extension mimics the solvent-exposed region interactions observed in crystallographic complexes, making it a candidate for preclinical PDE10A occupancy studies using PET tracer displacement or ex vivo autoradiography.

Selective Kinase Profiling and Off-Target Screening Standard

With a molecular weight of ~374 Da and a predicted logP of 3.3–3.5, the compound occupies a favorable drug-like chemical space. It can serve as a reference standard in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish selectivity fingerprints for pyrimido[1,2-b]indazole-based inhibitors, aiding in the interpretation of phenotypic screening hits.

Application
Selection Property
Validation Focus
PI3Kδ Pathway Profiling
Isoform-selectivity assay context
PI3Kδ target-engagement and selectivity panel endpoints
MAO-B Neuroprotection Assay
Reversible inhibition context
Washout and dose-response target-engagement biomarker studies
PDE10A CNS Occupancy
Fragment-validated scaffold binding
PET tracer displacement or ex vivo autoradiography endpoints
Kinase Selectivity Screening
Drug-like chemical space reference
Broad-panel selectivity fingerprint interpretation
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